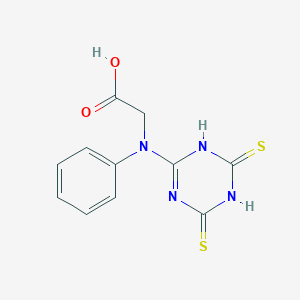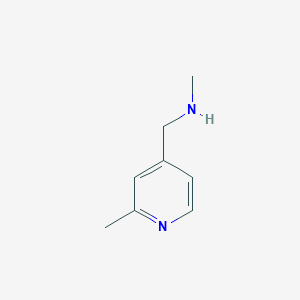
N-methyl-1-(2-methylpyridin-4-yl)methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex structures through reactions such as 1,3-dipolar cycloaddition, condensation, or nucleophilic aromatic substitution. For example, a compound was synthesized in high yield by 1,3-dipolar cycloaddition reaction, showcasing the versatility in synthetic routes for constructing complex molecules (Aouine, Younas et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often relies on techniques such as NMR spectroscopy, elemental analysis, and MS data. The detailed structure elucidation helps in understanding the spatial arrangement and electronic configuration, crucial for predicting reactivity and interaction with other molecules. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine's structure was established based on NMR spectroscopy and MS data, highlighting the importance of these techniques in molecular characterization (Aouine, Younas et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be quite diverse, ranging from participating in cycloaddition reactions to acting as ligands in complex formation. The reactivity can also be influenced by the presence of specific functional groups or the overall molecular architecture, leading to unique behaviors under different chemical conditions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for determining the suitability of compounds for various applications. The physical properties are often determined using techniques like DSC, X-ray crystallography, and solubility tests, providing insights into the stability and phase behavior of the compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are critical for comprehensively understanding a compound's behavior. These properties are pivotal in designing reactions for synthesis, modification, or functionalization of molecules for specific purposes.
- Synthesis and molecular characterization (Aouine, Younas et al., 2014).
- Insights into molecular structure analysis and physical properties (Padhi, S. & Manivannan, V., 2006).
Applications De Recherche Scientifique
Electro-Optic Materials
Research indicates the utilization of N-methyl-1-(2-methylpyridin-4-yl)methanamine derivatives in the development of electro-optic materials. Facchetti et al. (2003) synthesized heterocycle-based derivatives from this compound, achieving nonlinear optical/electro-optic properties suitable for applications in organic films and superlattices, exhibiting significant electro-optic responses (Facchetti et al., 2003).
Pharmacological Properties
J. Sniecikowska et al. (2019) explored derivatives of N-methyl-1-(2-methylpyridin-4-yl)methanamine as potential serotonin 5-HT1A receptor-biased agonists, indicating their efficacy in antidepressant activity (Sniecikowska et al., 2019).
Palladium-Catalyzed Reactions
A study by Gulraiz Ahmad et al. (2019) demonstrated the role of pyridine nitrogen in palladium-catalyzed reactions involving compounds related to N-methyl-1-(2-methylpyridin-4-yl)methanamine. They provided insights into the hydrolysis mechanism of imines, useful in the field of organic synthesis (Ahmad et al., 2019).
Catalysis in Methane Oxidation
M. Sankaralingam and M. Palaniandavar (2014) investigated diiron(III) complexes with ligands derived from N-methyl-1-(2-methylpyridin-4-yl)methanamine for their potential as catalysts in the selective hydroxylation of alkanes, simulating the activity of methane monooxygenases (Sankaralingam & Palaniandavar, 2014).
Polymerization Catalyst
Kyuong Seop Kwon, S. Nayab, and J. Jeong (2015) synthesized zinc(II) complexes involving iminopyridines derived from N-methyl-1-(2-methylpyridin-4-yl)methanamine as pre-catalysts in the ring-opening polymerization of lactide, favoring the formation of polylactide (Kwon, Nayab, & Jeong, 2015).
Photocytotoxic Agents
Uttara Basu et al. (2014, 2015) reported the synthesis of iron(III) complexes with Schiff bases incorporating N-methyl-1-(2-methylpyridin-4-yl)methanamine, demonstrating significant photocytotoxicity and potential in cellular imaging and cancer therapy (Basu et al., 2014), (Basu et al., 2015).
Anticonvulsant Agents
S. Pandey and R. Srivastava (2011) synthesized Schiff bases from 3-aminomethyl pyridine, a related compound, and evaluated their anticonvulsant activity, indicating the potential therapeutic applications of these derivatives (Pandey & Srivastava, 2011).
Chemical Sensors
Chengduan Yang et al. (2016) developed a fluorescent indicator for copper ions using a derivative of N-methyl-1-(2-methylpyridin-4-yl)methanamine, demonstrating its efficacy in living cell imaging (Yang et al., 2016).
Corrosion Inhibition
M. Yadav, T. Sarkar, and Taniya Purkait (2015) studied amino acid compounds related to N-methyl-1-(2-methylpyridin-4-yl)methanamine as corrosion inhibitors for steel in acidic solutions, highlighting their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Propriétés
IUPAC Name |
N-methyl-1-(2-methylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBBPYPGNDYNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297812 | |
| Record name | N,2-Dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methylpyridin-4-yl)methanamine | |
CAS RN |
165558-79-2 | |
| Record name | N,2-Dimethyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165558-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2-Dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

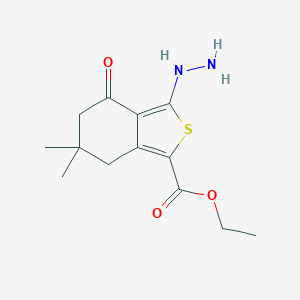
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
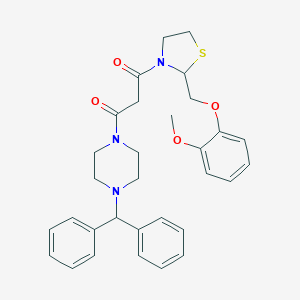

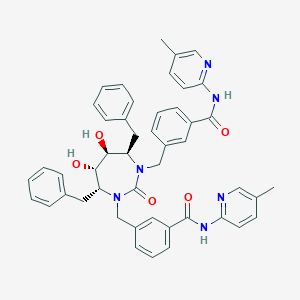
![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)
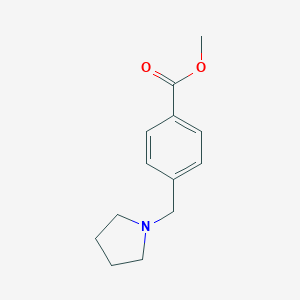
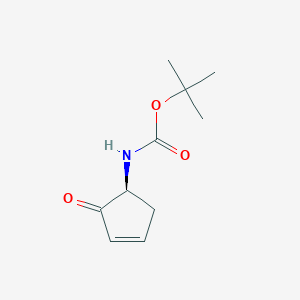
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)

